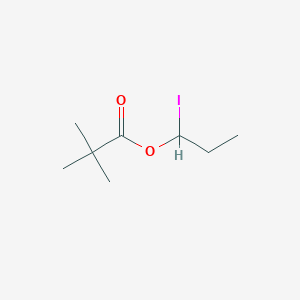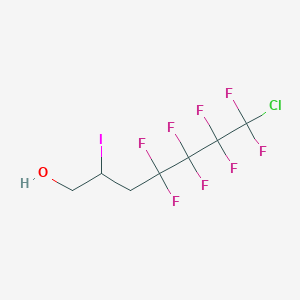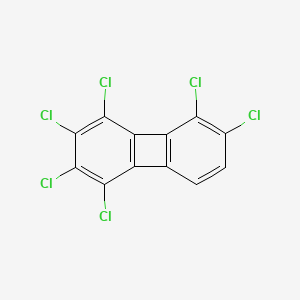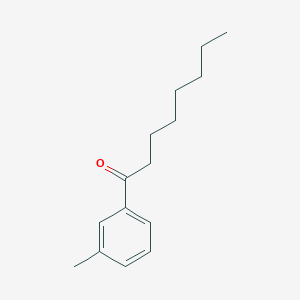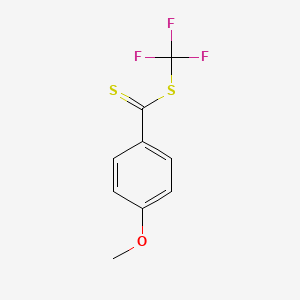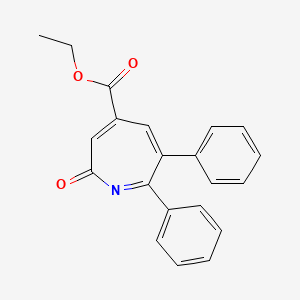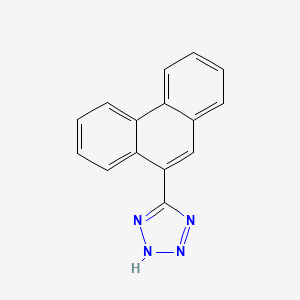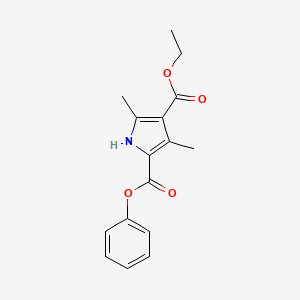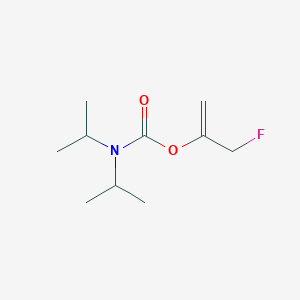
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is a chemical compound with a unique structure that includes a fluorinated allylic group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate typically involves the reaction of 3-fluoroprop-1-en-2-ol with dipropan-2-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The fluorinated allylic group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate
- 3-Fluoroprop-1-enylbenzene
- 3-Fluoroprop-1-yne
Comparison
Compared to similar compounds, 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is unique due to its specific combination of a fluorinated allylic group and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the carbamate group provides versatility in chemical modifications.
Properties
CAS No. |
110578-09-1 |
|---|---|
Molecular Formula |
C10H18FNO2 |
Molecular Weight |
203.25 g/mol |
IUPAC Name |
3-fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)12(8(3)4)10(13)14-9(5)6-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
ZCHNDCOTOWOUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC(=C)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


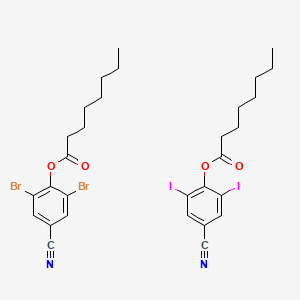
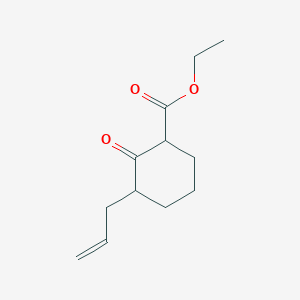
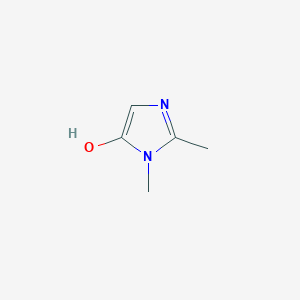
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
